molecular formula C27H34O5 B12317216 (4a,6-dihydroxy-4,4,7,11b-tetramethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-5-yl) benzoate

(4a,6-dihydroxy-4,4,7,11b-tetramethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-5-yl) benzoate

Cat. No.: B12317216
M. Wt: 438.6 g/mol
InChI Key: YMUSGWGTHSRGHT-UHFFFAOYSA-N
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Description

Isovouacapenol C is a natural organic compound belonging to the cassane diterpenoids class. It is isolated from the roots of the plant Caesalpinia pulcherrima, which is known for its medicinal properties. The chemical formula of Isovouacapenol C is C27H34O5, and it has a molecular weight of 438.56 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isovouacapenol C is typically isolated from natural sources rather than synthesized in a laboratory setting. The roots of Caesalpinia pulcherrima are extracted using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extraction process involves the following steps:

    Drying and Grinding: The roots are dried and ground into a fine powder.

    Solvent Extraction: The powdered roots are subjected to solvent extraction using one of the mentioned solvents.

    Filtration and Concentration: The extract is filtered and concentrated under reduced pressure to obtain a crude extract.

    Purification: The crude extract is purified using chromatographic techniques to isolate Isovouacapenol C.

Industrial Production Methods

Industrial production of Isovouacapenol C is not well-documented, as it is primarily obtained from natural sources. large-scale extraction processes would likely involve similar steps to those used in laboratory extraction, with optimization for higher yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Isovouacapenol C undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Isovouacapenol C has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Isovouacapenol C is unique among cassane diterpenoids due to its specific structural features and biological activities. Similar compounds include:

Isovouacapenol C stands out due to its specific interactions with molecular targets and its potential therapeutic applications.

Properties

Molecular Formula

C27H34O5

Molecular Weight

438.6 g/mol

IUPAC Name

(4a,6-dihydroxy-4,4,7,11b-tetramethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-5-yl) benzoate

InChI

InChI=1S/C27H34O5/c1-16-18-11-14-31-20(18)15-19-21(16)22(28)23(32-24(29)17-9-6-5-7-10-17)27(30)25(2,3)12-8-13-26(19,27)4/h5-7,9-11,14,16,19,21-23,28,30H,8,12-13,15H2,1-4H3

InChI Key

YMUSGWGTHSRGHT-UHFFFAOYSA-N

Canonical SMILES

CC1C2C(CC3=C1C=CO3)C4(CCCC(C4(C(C2O)OC(=O)C5=CC=CC=C5)O)(C)C)C

Origin of Product

United States

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